2,2-Difluoro-5,5-dimethylhexanoic acid
Description
2,2-Difluoro-5,5-dimethylhexanoic acid (molecular formula: C₈H₁₄F₂O₂) is a fluorinated branched-chain carboxylic acid featuring two fluorine atoms at the 2nd carbon and two methyl groups at the 5th carbon of its hexanoic acid backbone. The difluoro substituents introduce strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid group (pKa ~2.5–3.0, estimated) compared to non-fluorinated analogs. The 5,5-dimethyl groups contribute steric bulk, influencing conformational stability and intermolecular interactions.
Properties
Molecular Formula |
C8H14F2O2 |
|---|---|
Molecular Weight |
180.19 g/mol |
IUPAC Name |
2,2-difluoro-5,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H14F2O2/c1-7(2,3)4-5-8(9,10)6(11)12/h4-5H2,1-3H3,(H,11,12) |
InChI Key |
HBIPSDOFMGSIFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-5,5-dimethylhexanoic acid typically involves the introduction of fluorine atoms into a pre-existing hexanoic acid structure. One common method is the fluorination of 5,5-dimethylhexanoic acid using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the replacement of hydrogen atoms with fluorine atoms under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-5,5-dimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of difluoroketones or difluoroaldehydes.
Reduction: Formation of difluoroalcohols.
Substitution: Formation of various difluoro-substituted derivatives.
Scientific Research Applications
2,2-Difluoro-5,5-dimethylhexanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-5,5-dimethylhexanoic acid involves its interaction with molecular targets through the fluorine atoms. Fluorine’s high electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors. The presence of fluorine atoms can also enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares 2,2-difluoro-5,5-dimethylhexanoic acid with key analogs:
Key Observations:
Acidity : The 2,2-difluoro substitution in the target compound likely results in higher acidity (due to proximity to the -COOH group) compared to 3,3-difluoro analogs .
Steric Effects : The 5,5-dimethyl groups in all listed compounds enhance lipophilicity and may hinder rotational freedom, affecting binding to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
